molecular formula C14H19FN2O2 B2422940 Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate CAS No. 2157889-25-1

Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate

Cat. No.: B2422940
CAS No.: 2157889-25-1
M. Wt: 266.316
InChI Key: IHGDNEUOAPNAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

    Formation of Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions. For example, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine, under appropriate conditions.

    Protection of Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Formation of Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-5-4-6-11(15)7-10/h4-7H,8-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGDNEUOAPNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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